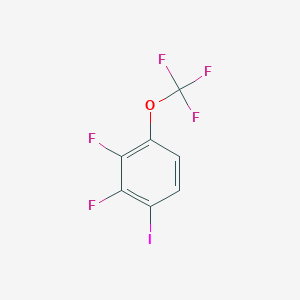

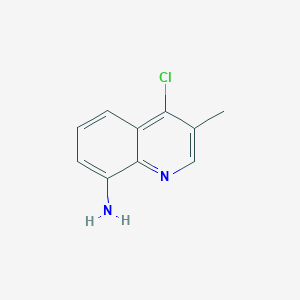

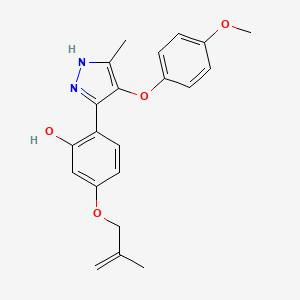

1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of urea derivatives typically involves multi-step reactions starting from commercially available substrates. For example, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea was achieved through nucleophilic reactions starting from 2-chloro-5-nitropyridine, with a high total yield of up to 92% . Although the exact synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is not detailed, similar synthetic strategies could be employed, involving nucleophilic substitution and urea formation steps.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety and various substituents that can influence the compound's biological activity. The structure of these compounds is typically confirmed using techniques such as NMR spectroscopy, as seen in the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea and N-(4-methyl phenyl)-N~1-(1,2,4-triazoly)urea compound . These analytical methods would also be applicable for confirming the structure of 1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do mention the use of urea derivatives as inhibitors and their potential biological activities . The reactivity of the compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the pyridazinyl moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers do not provide specific data on the physical and chemical properties of 1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea, but they do discuss the pharmacokinetic parameters of similar compounds, indicating substantial improvements in properties such as potency and bioavailability . These properties are crucial for the compound's potential as a drug candidate.

Scientific Research Applications

Stereochemical and Organic Synthesis Studies

Researchers have explored the stereochemical properties and synthetic applications of urea derivatives in creating saturated heterocycles and investigating their reactions for the development of novel organic compounds. For instance, stereochemical studies have led to the preparation of urea derivatives from specific cyclopentanols and cyclohexanols, showcasing their utility in organic synthesis and the formation of complex molecular structures (F. Fülöp, G. Bernáth, & P. Sohár, 1985).

Corrosion Inhibition

Urea derivatives, including those related to 1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea, have found applications as corrosion inhibitors for metals. Studies demonstrate the efficiency of such compounds in protecting mild steel against corrosion in acidic environments, highlighting their potential in industrial applications (B. Mistry, N. Patel, Mayank J. Patel, & S. Jauhari, 2011).

Antimicrobial and Antifungal Activities

Synthesis and evaluation of urea derivatives have also extended to antimicrobial and antifungal activities. Novel urea compounds have been synthesized and tested against various bacterial and fungal strains, showing promising results that could lead to the development of new antimicrobial and antifungal agents (Kaumil N. Modi, Sanjay D. Panchal, & D. Sen, 2011).

Biochemical and Pharmacological Research

In the realm of biochemical and pharmacological research, urea derivatives are investigated for their potential in modulating biological pathways and receptors. For example, selective antagonists of the orexin-1 receptor, which play a critical role in arousal-related processes and stress, have been developed, indicating the therapeutic potential of these compounds in treating psychiatric disorders associated with stress or hyperarousal states (P. Bonaventure et al., 2015).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel urea derivatives for a wide array of applications, from material science to drug discovery, are ongoing areas of research. These studies often focus on the structural and conformational analysis to understand the properties and potential applications of new urea-based compounds (I. Iriepa & J. Bellanato, 2013).

properties

IUPAC Name |

1-[3-(6-methylpyridazin-3-yl)oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O2/c1-12-8-9-17(26-25-12)28-16-7-3-6-15(11-16)24-18(27)23-14-5-2-4-13(10-14)19(20,21)22/h2-11H,1H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTYVIWRSGVDIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

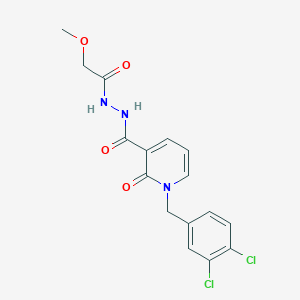

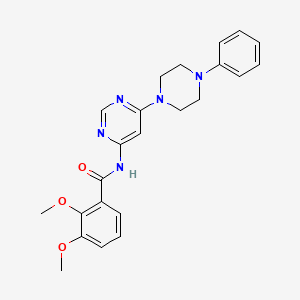

![3,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2541783.png)

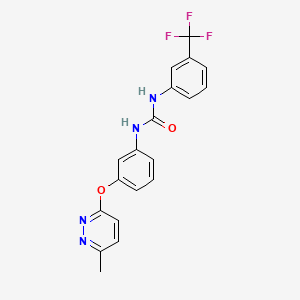

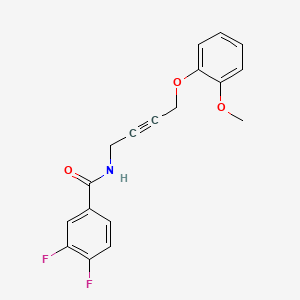

![3-(2-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541789.png)

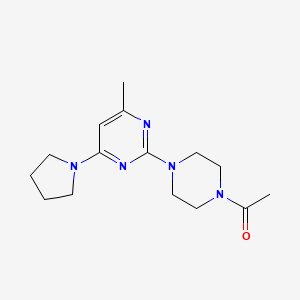

![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2541792.png)

![1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2541795.png)

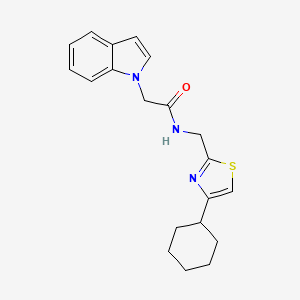

![3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2541800.png)